molecular formula C13H14BrClN2O2 B2772619 ethyl 3-amino-1-(4-bromophenyl)-1H-pyrrole-2-carboxylate hydrochloride CAS No. 1272673-95-6

ethyl 3-amino-1-(4-bromophenyl)-1H-pyrrole-2-carboxylate hydrochloride

Cat. No.: B2772619
CAS No.: 1272673-95-6
M. Wt: 345.62
InChI Key: FXROXSUQZAKVRP-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1-(4-bromophenyl)-1H-pyrrole-2-carboxylate hydrochloride is a chemical compound characterized by its complex molecular structure, which includes a pyrrole ring substituted with bromophenyl and amino groups, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-1-(4-bromophenyl)-1H-pyrrole-2-carboxylate hydrochloride typically involves multiple steps, starting with the formation of the pyrrole ring. One common method is the reaction of 4-bromobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid under reflux conditions. This process forms the pyrrole ring through a Knoevenagel condensation followed by cyclization.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-1-(4-bromophenyl)-1H-pyrrole-2-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted pyrroles or other derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, ethyl 3-amino-1-(4-bromophenyl)-1H-pyrrole-2-carboxylate hydrochloride is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique structure allows for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 3-amino-1-(4-bromophenyl)-1H-pyrrole-2-carboxylate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The bromophenyl group can bind to specific receptors or enzymes, leading to biological responses. The amino group can participate in hydrogen bonding and other interactions, enhancing the compound's activity.

Comparison with Similar Compounds

  • Ethyl 3-amino-1-(3-bromophenyl)-1H-pyrrole-2-carboxylate hydrochloride: Similar structure but with a different position of the bromophenyl group.

  • Ethyl 3-amino-1-(4-chlorophenyl)-1H-pyrrole-2-carboxylate hydrochloride: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: Ethyl 3-amino-1-(4-bromophenyl)-1H-pyrrole-2-carboxylate hydrochloride is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the bromine atom provides distinct chemical properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 3-amino-1-(4-bromophenyl)pyrrole-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2.ClH/c1-2-18-13(17)12-11(15)7-8-16(12)10-5-3-9(14)4-6-10;/h3-8H,2,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXROXSUQZAKVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN1C2=CC=C(C=C2)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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